![molecular formula C8H7N5O2 B159827 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 131090-44-3](/img/structure/B159827.png)

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

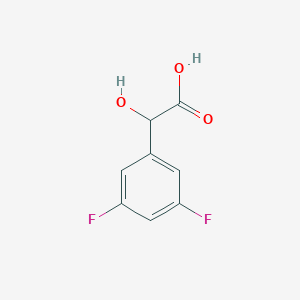

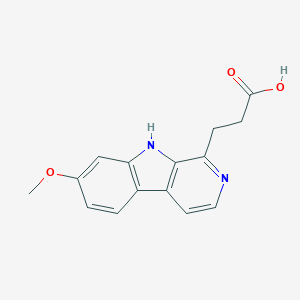

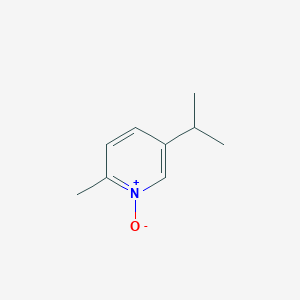

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, commonly known as NITD, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NITD has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocycles

The synthesis of heterocycles, such as benzotriazoles and tetrazoles, is a crucial application of compounds similar to "5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole". These compounds serve as intermediates in the preparation of metal passivators and light-sensitive materials. For instance, a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), an important intermediate, has been developed through an environmentally benign process, showcasing the utility of nitrophenylmethyl tetrazoles in green chemistry applications (Gu et al., 2009).

Energetic Material Research

Tetrazole derivatives are extensively studied for their potential as energetic materials. The synthesis and research trends of tetrazole energetic metal complexes (TEMCs) highlight the importance of such compounds in developing materials with excellent performance and distinctive structural characteristics. Adjusting the central metal ions or modifying preparation methods are strategies to optimize TEMCs for specific requirements, indicating the role of nitrophenylmethyl tetrazoles in energetic material research (Li Yin-chuan, 2011).

Electron Transport System Activity

In the study of soil, sediment, and pure cultures, electron transport system (ETS) activity is a measure of microbial bioactivity. Tetrazolium salts, including compounds structurally related to "5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole", are used to assess ETS activity. These salts are reduced to formazan by microorganisms, serving as a metric for soil and sediment health, which underscores the significance of such compounds in environmental microbiology (Trevors Jt, 1984).

properties

IUPAC Name |

5-[(4-nitrophenyl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCSVRFWBHAENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)